3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is an intriguing compound known for its complex structure and diverse applications in various scientific fields. This compound features multiple functional groups and a cyclobutane ring, contributing to its unique reactivity and potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione often involves multi-step synthesis starting from readily available precursors. Typically, the synthesis begins with the preparation of the cyclobutane ring, followed by the sequential introduction of the amino and trifluoromethyl groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimizing each synthetic step for scalability and cost-effectiveness. Industrial methods could employ high-throughput synthesis techniques, continuous flow reactions, or catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions including:
Oxidation: : The presence of amino groups allows for oxidation reactions, potentially leading to the formation of nitro or other oxidized derivatives.
Reduction: : The compound can be reduced to modify its amino or carbonyl groups.
Substitution: : Due to the presence of reactive sites, it can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents under conditions of heat or light.
Major Products
The major products formed from these reactions can vary but may include substituted derivatives or oxidation/reduction products that maintain the core cyclobutane structure.
Scientific Research Applications
Chemistry
In chemistry, 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used in the study of enzyme interactions, cellular pathways, or as a molecular probe due to its specific functional groups.
Medicine
Potential medicinal applications include its use as a pharmaceutical intermediate. Researchers may explore its activity as a potential drug candidate for various conditions due to its functional versatility.
Industry
Industrially, this compound can be utilized in the development of advanced materials, agrochemicals, or other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione exerts its effects largely depends on its interaction with specific molecular targets. These might include binding to enzymes or receptors, disrupting biological pathways, or participating in chemical reactions that alter cellular function.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar compounds, 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is unique due to its cyclobutane core, trifluoromethyl groups, and specific stereochemistry. These features contribute to its distinctive reactivity and functional potential.
Similar Compounds
Similar compounds include those with cyclobutane rings or trifluoromethyl groups, such as trifluoromethyl-substituted cyclobutanes, which may share some reactivity patterns but differ in their exact applications and properties.
Conclusion
This compound stands out as a versatile compound with broad applications in various scientific fields. Its complex structure and diverse reactivity make it a valuable subject of study and a useful tool in chemical, biological, medicinal, and industrial research.
Properties
IUPAC Name |
3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N3O2/c19-17(20,21)8-5-9(18(22,23)24)7-10(6-8)26-13-14(16(29)15(13)28)27-12-4-2-1-3-11(12)25/h5-7,11-12,26-27H,1-4,25H2/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAYSRSURUQNNG-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.